molecular formula C6H4F3NO B13440243 2,4,6-Trifluoro-N-hydroxyaniline CAS No. 163734-00-7

2,4,6-Trifluoro-N-hydroxyaniline

Cat. No.: B13440243
CAS No.: 163734-00-7
M. Wt: 163.10 g/mol
InChI Key: OSVZCOCKZWZBMM-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-N-hydroxyaniline: is a fluorinated aromatic compound with the molecular formula C6H4F3NO It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and a hydroxylamine group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-N-hydroxyaniline typically involves the nitration of 2,4,6-trifluoroaniline followed by reduction. One common method is the reaction of 2,4,6-trifluoroaniline with nitric acid to form 2,4,6-trifluoronitrobenzene, which is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods: Large-scale production of this compound can be achieved through optimized reaction conditions and the use of continuous flow reactors. The industrial process may involve the use of catalysts to enhance the reaction rate and yield. The purification of the final product is typically carried out using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-N-hydroxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trifluoro-N-hydroxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-N-hydroxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and preventing substrate binding. It may also interact with nucleic acids and proteins, leading to changes in their structure and function. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trifluoro-N-hydroxyaniline is unique due to the presence of both fluorine atoms and a hydroxylamine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

163734-00-7

Molecular Formula

C6H4F3NO

Molecular Weight

163.10 g/mol

IUPAC Name

N-(2,4,6-trifluorophenyl)hydroxylamine

InChI

InChI=1S/C6H4F3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2,10-11H

InChI Key

OSVZCOCKZWZBMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)NO)F)F

Origin of Product

United States

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